molecular formula C16H24N2O3S B5417634 3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B5417634
M. Wt: 324.4 g/mol
InChI Key: LPCOMNHNVVZNJM-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide is an organic compound with the molecular formula C16H24N2O3S This compound is characterized by the presence of a cyclopentyl group, a dimethylsulfamoyl group, and a phenyl group attached to a propanamide backbone

Properties

IUPAC Name

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-18(2)22(20,21)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCOMNHNVVZNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

    Attachment of the Dimethylsulfamoyl Group:

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-[4-(methylsulfamoyl)phenyl]propanamide
  • 3-cyclopentyl-N-[4-(ethylsulfamoyl)phenyl]propanamide
  • 3-cyclopentyl-N-[4-(propylsulfamoyl)phenyl]propanamide

Uniqueness

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its analogs with varying alkyl groups on the sulfonamide moiety.

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